molecular formula C18H21FN2OS B11343072 2-fluoro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-fluoro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11343072
M. Wt: 332.4 g/mol
InChI Key: YACMDFJWOYUZKV-UHFFFAOYSA-N
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Description

    2-fluoro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: , is a synthetic organic compound.

  • Its chemical structure consists of a benzene ring with a fluorine atom, a piperidine ring, and a thiophene ring attached via an ethyl linker.
  • FTB exhibits interesting pharmacological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes: FTB can be synthesized through various methods, including amide coupling reactions. One approach involves reacting 2-fluorobenzoyl chloride with 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethanamine.

      Reaction Conditions: These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).

      Industrial Production: While no specific industrial-scale production method is widely reported, laboratory-scale synthesis provides a foundation for potential scale-up.

  • Chemical Reactions Analysis

      Reactivity: FTB may undergo various reactions, including

      Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and palladium catalysts are relevant. Conditions vary based on the desired transformation.

      Major Products: Hydrolysis of the amide bond or fluorine substitution could yield significant products.

  • Scientific Research Applications

      Medicinal Chemistry: FTB’s unique structure makes it a potential lead compound for drug development.

      Biological Studies: Researchers investigate its interactions with receptors, enzymes, and cellular pathways.

      Industry: FTB derivatives might find applications in agrochemicals or materials science.

  • Mechanism of Action

      Targets: FTB likely interacts with specific receptors or enzymes due to its amide and fluorine moieties.

      Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.

  • Comparison with Similar Compounds

      Uniqueness: FTB’s combination of fluorine, piperidine, and thiophene motifs distinguishes it.

      Similar Compounds: Related compounds include other amides, fluorinated analogs, and piperidine derivatives.

    Remember that FTB’s potential lies in its versatility and unexplored applications. Researchers continue to investigate its properties, making it an exciting area of study

    Properties

    Molecular Formula

    C18H21FN2OS

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    2-fluoro-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide

    InChI

    InChI=1S/C18H21FN2OS/c19-15-8-3-2-7-14(15)18(22)20-13-16(17-9-6-12-23-17)21-10-4-1-5-11-21/h2-3,6-9,12,16H,1,4-5,10-11,13H2,(H,20,22)

    InChI Key

    YACMDFJWOYUZKV-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3

    Origin of Product

    United States

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